Manganese(II) sulfate pentahydrate
Description
Overview of Manganese(II) Sulfate (B86663) Hydrates within Inorganic Chemistry Research
Manganese(II) sulfate is known to form several stable hydrates, each with a specific number of water molecules incorporated into its crystal structure. wikipedia.org The most common hydrates include the monohydrate (MnSO₄·H₂O), tetrahydrate (MnSO₄·4H₂O), pentahydrate (MnSO₄·5H₂O), and heptahydrate (MnSO₄·7H₂O). sciencemadness.orgwikipedia.org These hydrates can be found in nature as rare minerals: szmikite (monohydrate), ilesite (tetrahydrate), jōkokuite (pentahydrate), and mallardite (heptahydrate). testbook.comwikipedia.orgbyjus.com The hexahydrate form, chvaleticeite, is the rarest of them all. testbook.comwikipedia.org
The different hydrated forms of manganese(II) sulfate are interconvertible depending on temperature and humidity conditions. For instance, the tetrahydrate is stable at room temperature, while the pentahydrate is formed at lower temperatures. The study of these hydrates is crucial for understanding the coordination chemistry of manganese(II) and the role of water of crystallization in determining the structural and physical properties of inorganic salts.
The crystal structures of these hydrates have been a subject of research. In the monohydrate, the Mn(II) ion is coordinated by six oxygen atoms, provided by four separate sulfate groups and two bridging water molecules. wikipedia.org The tetrahydrate also features a six-coordinate manganese ion, surrounded by four water molecules and two sulfate anions. wikipedia.orgresearchgate.net The investigation of these structures provides valuable insights into the stereochemistry of manganese and the hydrogen bonding networks that stabilize the crystal lattice. researchgate.net
Table 1: Properties of Common Manganese(II) Sulfate Hydrates
| Hydrate | Chemical Formula | Molar Mass (g/mol) | Appearance |
|---|---|---|---|
| Anhydrous | MnSO₄ | 151.001 | White crystals |
| Monohydrate | MnSO₄·H₂O | 169.02 | Pale pink solid |
| Tetrahydrate | MnSO₄·4H₂O | 223.07 | Pale pink solid |
| Pentahydrate | MnSO₄·5H₂O | 241.08 | Pale pink solid |
| Heptahydrate | MnSO₄·7H₂O | 277.11 | Pale pink solid |
Data sourced from multiple references. sciencemadness.orgwikipedia.orgnih.gov
Significance of Manganese(II) Sulfate Pentahydrate in Contemporary Chemical Investigations
This compound (MnSO₄·5H₂O) holds particular importance in various areas of modern chemical research. Its utility stems from its role as a well-defined, water-soluble source of manganese(II) ions. americanelements.com This property makes it an ideal starting material for the synthesis of a wide range of other manganese compounds and advanced materials.
In materials science, this compound serves as a precursor in the production of manganese-based materials with tailored properties. For instance, it is used in the synthesis of manganese oxides, which are of interest for their catalytic and electrochemical properties. wikipedia.org The electrolysis of manganese sulfate solutions is a key industrial process for producing electrolytic manganese dioxide (EMD), a critical component in dry-cell batteries. testbook.comwikipedia.orgbyjus.com Furthermore, manganese-based nanomaterials, synthesized from precursors like the pentahydrate, are being explored for applications in energy storage and catalysis due to their high surface area and unique electronic properties. rsc.org
The compound is also utilized in the development of novel catalysts. Manganese-containing zeolites, for example, which can be prepared using manganese sulfate, exhibit catalytic activity in various organic transformations. nih.gov The ability to incorporate manganese into different frameworks allows for the design of catalysts with specific selectivities and efficiencies.
Research has also delved into the fundamental chemical properties of this compound. The discovery and characterization of its natural mineral form, jōkokuite, in the 1970s provided significant mineralogical insights. This discovery involved detailed X-ray powder diffraction analyses which determined its triclinic crystal system.
Table 2: Crystallographic Data for Jōkokuite (this compound)
| Property | Value |
|---|---|
| Crystal System | Triclinic |
| a-axis | 6.37 Å |
| b-axis | 10.77 Å |
| c-axis | 6.13 Å |
This data pertains to the naturally occurring mineral form of this compound.
The continued investigation of this compound and other hydrates is crucial for advancing our understanding of manganese chemistry and for developing new materials and technologies. rsc.orgyoutube.com
Structure
2D Structure
Properties
CAS No. |
13465-27-5 |
|---|---|
Molecular Formula |
H10MnO9S |
Molecular Weight |
241.08 g/mol |
IUPAC Name |
manganese(2+);sulfate;pentahydrate |
InChI |
InChI=1S/Mn.H2O4S.5H2O/c;1-5(2,3)4;;;;;/h;(H2,1,2,3,4);5*1H2/q+2;;;;;;/p-2 |
InChI Key |
SCVOEYLBXCPATR-UHFFFAOYSA-L |
SMILES |
O.O.O.O.O.[O-]S(=O)(=O)[O-].[Mn+2] |
Canonical SMILES |
O.O.O.O.O.[O-]S(=O)(=O)[O-].[Mn+2] |
Origin of Product |
United States |
Synthetic Routes and Crystallization Methodologies for Manganese Ii Sulfate Pentahydrate
Solution-Based Synthesis Techniques
Solution-based methods are the most common routes for producing manganese(II) sulfate (B86663) pentahydrate, offering excellent control over product purity and crystal size. These techniques rely on dissolving a manganese source in an aqueous medium followed by controlled precipitation.
The formation of specific manganese sulfate hydrates is highly dependent on temperature. Manganese(II) sulfate pentahydrate is the stable crystalline form that precipitates from aqueous solutions at temperatures below approximately 24-26°C. crystalls.info Above this temperature, the tetrahydrate form becomes more stable and is preferentially crystallized. crystalls.info
The process typically involves creating a saturated or supersaturated solution of manganese(II) sulfate by dissolving a manganese source, such as manganese metal, manganese hydroxide, or manganese carbonate, in sulfuric acid. crystalls.info The resulting solution is filtered to eliminate any insoluble impurities. Crystallization of the pentahydrate is then induced by carefully cooling the filtered solution to a temperature within the pentahydrate's stability range. The slow cooling of the solution allows for the growth of well-defined crystals. Thermodynamic modeling of the H₂O-MnSO₄ system has precisely identified the transition temperature between MnSO₄·5H₂O and MnSO₄·H₂O as 23.9 °C, which is the point of maximum MnSO₄ molality (4.26 mol/kg). researchgate.net
Table 1: Temperature-Dependent Formation of Manganese(II) Sulfate Hydrates
| Hydrate Form | Chemical Formula | Formation Temperature |
|---|---|---|
| Pentahydrate | MnSO₄·5H₂O | Below ~24-26°C crystalls.info |
| Tetrahydrate | MnSO₄·4H₂O | Above ~26°C crystalls.info |
| Monohydrate | MnSO₄·H₂O | Stable form at higher temperatures; transition from pentahydrate at 23.9°C researchgate.net |
Antisolvent crystallization is a technique used to induce precipitation by reducing the solubility of a solute in a solution. This is achieved by adding a second solvent (the antisolvent) in which the solute is poorly soluble. For manganese(II) sulfate, this method involves adding an organic solvent to a concentrated aqueous solution.
Studies have investigated various organic solvents as potential antisolvents. The principle relies on the fact that manganese sulfate is less soluble in mixed water-organic solvent systems than in pure water. cnr.it Ethanol and acetone (B3395972) have been identified as particularly effective antisolvents for precipitating manganese sulfate. squarespace.com In contrast, methanol (B129727) and isopropanol (B130326) have been found to be less effective. squarespace.com The efficiency of the antisolvent is related to its dielectric constant and its miscibility with the aqueous sulfuric acid solution. squarespace.com
The process involves adding the antisolvent to the manganese sulfate solution, which rapidly generates high supersaturation and causes the salt to crystallize. researchgate.net While this method is highly effective for inducing precipitation, research indicates that it often yields manganese sulfate monohydrate, though the pentahydrate can also be obtained, particularly when experiments are conducted at room temperature. squarespace.com The recovery of manganese sulfate is dependent on the ratio of the antisolvent to the aqueous solution (O/A ratio), with higher ratios leading to greater recovery. squarespace.com
Table 2: Effectiveness of Different Antisolvents for Manganese Sulfate Precipitation
| Antisolvent | Key Findings | Reference |
|---|---|---|
| Acetone | Identified as the most effective antisolvent with the highest recovery of manganese sulfate. squarespace.com | squarespace.com |
| Ethanol | An effective antisolvent for crystallizing manganese sulfate from aqueous solutions. cnr.itsquarespace.com | cnr.itsquarespace.com |
| Methanol | Found to be a less effective antisolvent compared to acetone and ethanol. squarespace.com | squarespace.com |
| Isopropanol | Determined to be an ineffective antisolvent due to immiscibility issues with the sulfuric acid solution. squarespace.com | squarespace.com |
Solid-State Preparations
Solid-state preparations involve the chemical transformation of solid manganese-containing compounds into this compound.
This compound can be prepared from its anhydrous form (MnSO₄) or lower hydrates, such as the commercially common monohydrate (MnSO₄·H₂O). wikipedia.org The process is fundamentally a hydration reaction. By dissolving the anhydrous salt or the monohydrate in water and then crystallizing the solution at a temperature below the 24-26°C transition point, the pentahydrate form can be selectively obtained. crystalls.info This method relies on the thermodynamic stability of the pentahydrate in this specific temperature range.
A significant amount of manganese(II) sulfate is produced by processing various manganese-containing raw materials, including manganese ores and industrial waste. A primary precursor is manganese dioxide (MnO₂), which is abundant in minerals like pyrolusite. hamunco.com Since MnO₂ is insoluble in sulfuric acid, it must first be reduced to the Mn(II) state. hamunco.com This reduction can be accomplished using various reagents.
Common industrial methods include:
Reaction with Sulfur Dioxide: MnO₂ is suspended in water and treated with sulfur dioxide (SO₂), which reduces the manganese and forms soluble manganese sulfate. wikipedia.orghamunco.comatamanchemicals.com
Reaction with Oxalic Acid: In a laboratory setting, MnO₂ is reduced by oxalic acid in the presence of sulfuric acid, yielding manganese sulfate and carbon dioxide gas. youtube.com
Reaction with Hydrogen Peroxide: A mixture of potassium permanganate (B83412), sodium hydrogen sulfate, and hydrogen peroxide can be used to generate manganese sulfate. wikipedia.org
Furthermore, there is growing interest in producing manganese sulfate from waste materials, such as the manganese dioxide extracted from used alkaline batteries. engineeringresearch.orgengineeringresearch.org This recycling process involves leaching the manganese dioxide from the battery paste, often using sulfuric acid in combination with a reducing agent like oxalic acid, followed by purification and crystallization steps. engineeringresearch.org Low-grade manganese ores can also be processed by roasting them with coal to reduce MnO₂ to MnO, which is then readily dissolved in sulfuric acid. google.com
Table 3: Common Synthetic Reactions from Manganese Precursors
| Precursor | Reactants | General Reaction Equation | Reference |
|---|---|---|---|
| Manganese Dioxide | Sulfuric Acid, Sulfur Dioxide | MnO₂ + SO₂ → MnSO₄ | hamunco.com |
| Manganese Dioxide | Sulfuric Acid, Oxalic Acid | MnO₂ + H₂C₂O₄ + H₂SO₄ → MnSO₄ + 2CO₂ + 2H₂O | youtube.com |
| Manganese Metal | Sulfuric Acid | Mn + H₂SO₄ → MnSO₄ + H₂ | sciencemadness.org |
| Manganese Carbonate | Sulfuric Acid | MnCO₃ + H₂SO₄ → MnSO₄ + H₂O + CO₂ | crystalls.info |
Single Crystal Growth Mechanisms and Optimization
The growth of large, high-quality single crystals of this compound is typically achieved by the slow evaporation of a saturated aqueous solution at a controlled ambient temperature. ijsea.com The quality and morphology of the resulting crystals are highly sensitive to various experimental conditions.
Key factors influencing single crystal growth include:
Temperature: As established, maintaining the temperature below 26°C is crucial to ensure the formation of the pentahydrate form rather than the tetrahydrate. crystalls.inforeddit.com
Purity of Solution: The presence of impurities can significantly affect crystal shape and transparency. For instance, an excess of either manganese(II) or sulfate ions can alter the final crystal shape. crystalls.info
pH and Additives: The pH of the solution can influence crystal growth. The addition of certain surfactants, such as sodium lauryl sulfate, has been shown to improve crystal transparency and yield sharper-edged crystals. crystalls.info
Dopants: The introduction of dopants can modify the crystal's properties. For example, doping with the amino acid L-Lysine has been shown to produce crystals that are optically better and more transparent than pure MnSO₄ crystals. ijsea.com The dopant becomes incorporated into the crystal lattice, which can also increase the material's microhardness. ijsea.com
The process generally involves preparing a saturated solution, filtering it to remove any particulate matter, and allowing the solvent to evaporate slowly over several days or weeks in a dust-free environment. ijsea.com This slow rate of evaporation allows for the orderly deposition of molecules onto the growing crystal lattice, resulting in a well-defined single crystal.
Slow Evaporation Methods
The slow evaporation solution technique is a widely utilized and effective method for growing high-quality single crystals, including this compound. crystalls.infoijsea.com This method relies on the principle of gradually increasing the solute concentration in a solution to the point of supersaturation by slowly evaporating the solvent at a constant, ambient temperature. rajpub.com
The process begins with the preparation of a saturated or slightly undersaturated aqueous solution of manganese(II) sulfate. This is achieved by dissolving a calculated amount of manganese(II) sulfate salt in a suitable solvent, typically double-distilled water, to ensure purity. rajpub.com The solution is stirred continuously, often using a magnetic stirrer, to achieve homogeneity. Following dissolution, the solution is carefully filtered to remove any insoluble impurities. rajpub.com The clear, filtered solution is then transferred to a crystallization vessel, which is typically a beaker or crystallizing dish, and covered in a way that allows for slow and controlled evaporation of the solvent. This is often achieved by perforating the cover with a few small holes. rajpub.com
The vessel is then left undisturbed in a location with a stable temperature and minimal vibrations. Over a period ranging from several days to weeks, as the solvent evaporates, the concentration of the solute surpasses the saturation point, leading to the spontaneous nucleation and subsequent growth of crystals. crystalls.infoijsea.com The slow rate of evaporation is crucial as it allows for the formation of larger and more perfect crystals by giving the ions or molecules adequate time to arrange themselves into an ordered crystal lattice. For manganese(II) sulfate, this process conducted at room temperature typically yields the pentahydrate form. crystalls.info
Influence of Doping Agents on Crystal Morphology and Growth
The introduction of doping agents or impurities into the crystallization solution can significantly alter the morphology, growth rate, and physical properties of the resulting crystals. Doping involves intentionally adding small quantities of a foreign substance to the growth medium to incorporate it into the crystal lattice or influence the crystal's surface kinetics. This technique is employed to enhance or modify properties such as optical transparency, mechanical strength, and non-linear optical (NLO) coefficients. ijsea.com
A notable example is the doping of manganese(II) sulfate crystals with the amino acid L-Lysine. In a study, single crystals of L-Lysine doped manganese(II) sulfate (LMnSO₄) were successfully grown using the slow evaporation method at ambient temperature. ijsea.com The researchers varied the concentration of L-Lysine in the manganese(II) sulfate solution and observed significant changes in the grown crystals.
Research Findings on L-Lysine Doped MnSO₄ Crystals:
Crystal Quality and Transparency : The study found that the doped crystals were optically superior and more transparent than pure MnSO₄ crystals. ijsea.com The incorporation of L-Lysine resulted in a wide optical transmission window, making the material suitable for certain UV applications. ijsea.com
Mechanical Properties : The hardness of the crystals was found to increase with the presence of the L-Lysine dopant. This suggests that the dopant enhances the mechanical strength of the manganese(II) sulfate crystal. The hardness was also dependent on the concentration of the dopant in the solution. ijsea.com
Crystal Structure and Incorporation : Fourier Transform Infrared Spectroscopy (FTIR) analysis confirmed the successful incorporation of the L-Lysine molecules into the manganese(II) sulfate crystal lattice. ijsea.com Powder X-ray Diffraction (XRD) studies were used to confirm the structure of the synthesized semi-organic LMnSO₄ material. ijsea.com
The table below summarizes the key findings from the study on L-Lysine doped manganese(II) sulfate crystals.
| Property Investigated | Observation on L-Lysine Doped MnSO₄ Crystals | Reference |
| Growth Method | Slow evaporation at ambient temperature. | ijsea.com |
| Crystal Appearance | Doped crystals are optically better and more transparent. | ijsea.com |
| Optical Properties | Wide transmission spectra between 190 and 1100 nm. | ijsea.com |
| Mechanical Properties | Hardness value increases with the presence of the dopant. | ijsea.com |
| Dopant Incorporation | Confirmed by Fourier Transform Infrared Spectroscopy (FTIR). | ijsea.com |
Advanced Structural Elucidation and Characterization of Manganese Ii Sulfate Pentahydrate
X-ray Diffraction (XRD) and Crystallographic Analysis
X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can deduce the crystal system, the dimensions of the unit cell (lattice parameters), and the precise positions of each atom.
Manganese(II) sulfate (B86663) pentahydrate exists naturally as the mineral jôkokuite. X-ray powder diffraction analyses have established that the compound crystallizes in the triclinic crystal system. This is the least symmetric of the seven crystal systems, characterized by three unequal axes and three unequal angles. The specific lattice parameters for manganese(II) sulfate pentahydrate have been determined from its mineral form.
The unit cell dimensions are reported as follows: a = 6.37 Å, b = 10.77 Å, and c = 6.13 Å. The angles of the unit cell are α = 98°46' (98.77°), β = 109°58' (109.97°), and γ = 77°50' (77.83°). These parameters uniquely define the size and shape of the repeating unit that forms the crystal.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| a | 6.37 Å |
| b | 10.77 Å |
| c | 6.13 Å |
| α | 98.77° |
| β | 109.97° |
In the crystal structures of hydrated metal sulfates, the metal cation is typically surrounded by oxygen atoms from both water molecules and sulfate anions. In manganese(II) sulfate hydrates, the Mn(II) ion is characteristically found in an octahedral coordination sphere, surrounded by six oxygen atoms. wikipedia.org This arrangement forms a [MnO₆] coordination polyhedron.
The five water molecules in the formula unit play a crucial role in stabilizing the crystal lattice through an extensive network of hydrogen bonds. nih.gov In the structure, water molecules can be either directly coordinated to the manganese(II) ion or exist as uncoordinated lattice water.
The coordinated water molecules act as hydrogen bond donors, with their hydrogen atoms forming bonds with the oxygen atoms of the sulfate anions. These sulfate oxygens, in turn, act as hydrogen bond acceptors. nih.gov This intricate three-dimensional network of hydrogen bonds links the [MnO₆] octahedra and the [SO₄] tetrahedra, creating a stable and rigid crystal structure. The total number of hydrogen bond donors in the unit is five, corresponding to the five water molecules, while there are nine potential hydrogen bond acceptors from the sulfate and water oxygen atoms. nih.gov
Vibrational Spectroscopy for Molecular Structure Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the local chemical environment, bond strength, and symmetry of molecular groups, making them invaluable for characterizing the structure of this compound.
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the functional groups present. For MnSO₄·5H₂O, the key features in the FTIR spectrum arise from the vibrations of the sulfate ions (SO₄²⁻) and the water molecules (H₂O).
Water (H₂O) Vibrations: The presence of water of hydration gives rise to distinct absorption bands. A broad, strong band is observed in the 3200-3500 cm⁻¹ region, which corresponds to the symmetric and asymmetric O-H stretching vibrations. The H-O-H bending (scissoring) vibration typically appears as a peak around 1600-1650 cm⁻¹. The broadness of the stretching band is indicative of the extensive hydrogen bonding within the crystal.
Sulfate (SO₄²⁻) Vibrations: A free sulfate ion has tetrahedral (Td) symmetry, and of its four fundamental vibrational modes, only the asymmetric stretching (ν₃) and bending (ν₄) modes are infrared active. However, in the solid crystal, the symmetry of the sulfate ion is lowered due to its coordination with the Mn(II) ion. This reduction in symmetry causes the symmetric stretching mode (ν₁), normally only Raman active, to appear in the IR spectrum as a weak absorption around 980 cm⁻¹. Furthermore, the degenerate ν₃ and ν₄ modes often split into multiple bands.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| ~3200-3500 | O-H stretch | Water of Hydration |
| ~1600-1650 | H-O-H bend | Water of Hydration |
| ~1100 | SO₄²⁻ asymmetric stretch (ν₃) | Sulfate Anion |
| ~980 | SO₄²⁻ symmetric stretch (ν₁) | Sulfate Anion |
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to the vibrations of non-polar bonds and symmetric molecular groups.
For this compound, Raman spectroscopy is an excellent tool for characterizing the sulfate ion within the crystal lattice. rruff.info The primary vibrational modes of the tetrahedral sulfate anion are all Raman active. The most intense peak in the Raman spectrum of a sulfate-containing compound is the highly symmetric ν₁ stretching mode, which is very sensitive to the chemical environment. researchgate.net Its position can indicate the degree of hydration and interaction with the cation. researchgate.net The other sulfate modes (ν₂, ν₃, and ν₄) are also observable and their positions and splitting provide further details about the site symmetry of the sulfate ion in the crystal.
Table 3: Principal Raman Modes for the Sulfate Ion in this compound
| Vibrational Mode | Description | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| ν₁ (A₁) | Symmetric Stretch | ~980-1000 |
| ν₂ (E) | Symmetric Bend | ~450 |
| ν₃ (F₂) | Asymmetric Stretch | ~1100-1150 |
Electronic Spectroscopy for Manganese(II) Speciation
Ultraviolet-Visible (UV-Vis) Absorption Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic structure of manganese(II) compounds. In aqueous solutions, the manganese(II) ion typically exists as the hexaaquamanganese(II) complex, [Mn(H₂O)₆]²⁺. This complex is known for its very pale pink color, a consequence of its electronic absorption properties. docbrown.info
UV-Vis absorption studies of aqueous manganese(II) sulfate solutions reveal a series of weak absorption peaks across the visible and near-ultraviolet regions. Specifically, characteristic absorption peaks for MnSO₄ in aqueous solution have been identified at approximately 336 nm, 357 nm, 401 nm, 433 nm, and 530 nm. nih.gov The intensity of these peaks, particularly the one at 401 nm, has been shown to correlate linearly with the concentration of Mn²⁺ ions, providing a basis for quantitative analysis. nih.gov The presence of the sulfate ion (SO₄²⁻) does not significantly affect the absorption spectrum of the Mn²⁺ aquo ion. nih.gov
The low intensity of these absorption bands is a hallmark of the Mn²⁺ ion in a high-spin octahedral environment. The transitions are formally forbidden by quantum mechanical selection rules, which leads to their characteristically weak nature. docbrown.infowikipedia.org Despite their low intensity, these peaks provide insight into the d-orbital splitting and electronic transitions within the manganese(II) ion.
A study on L-Lysine doped Manganese(II) sulfate crystals indicated good optical transparency in the range of 300-1100 nm, with a lower cutoff value above 300 nm, suggesting its potential for optical applications. ijsea.com
Interactive Data Table: UV-Vis Absorption Peaks of Aqueous MnSO₄
| Wavelength (nm) | Associated Ion | Reference |
| 336 | [Mn(H₂O)₆]²⁺ | nih.gov |
| 357 | [Mn(H₂O)₆]²⁺ | nih.gov |
| 401 | [Mn(H₂O)₆]²⁺ | nih.gov |
| 433 | [Mn(H₂O)₆]²⁺ | nih.gov |
| 530 | [Mn(H₂O)₆]²⁺ | nih.gov |
Ligand Field Theory and Electronic Transitions
Ligand field theory provides a framework for understanding the electronic structure and the origin of the observed UV-Vis spectra of transition metal complexes like [Mn(H₂O)₆]²⁺. The manganese(II) ion has a d⁵ electronic configuration. learncbse.in
In an octahedral complex, such as the hexaaquamanganese(II) ion where six water molecules act as ligands, the five degenerate d-orbitals of the free Mn²⁺ ion are split into two energy levels: a lower-energy t₂g set (comprising the dxy, dyz, and dxz orbitals) and a higher-energy eg set (comprising the dz² and dx²-y² orbitals). youtube.comyoutube.com The energy difference between these sets is known as the crystal field splitting energy (Δ₀). learncbse.inbyjus.com
Water (H₂O) is considered a weak-field ligand. Consequently, the crystal field splitting energy (Δ₀) it induces is smaller than the energy required to pair electrons (pairing energy, P). This results in a high-spin complex where the five d-electrons are distributed among the t₂g and eg orbitals to maximize spin multiplicity, leading to the configuration t₂g³eg². learncbse.in This configuration contains five unpaired electrons.
The electronic transitions observed in the UV-Vis spectrum of [Mn(H₂O)₆]²⁺ correspond to the promotion of an electron from a lower energy state to a higher energy one. However, for a high-spin d⁵ ion, any d-d transition must also involve a change in spin multiplicity (a "spin-flip"), which is a forbidden transition according to the spin selection rule. This is why the absorption bands are extremely weak and the complex has a very pale color. wikipedia.org
Thermal Decomposition Pathways and Hydrate Stability
Thermogravimetric Analysis (TGA) of Dehydration Processes
Thermogravimetric analysis (TGA) is a crucial technique for studying the thermal stability and dehydration of manganese(II) sulfate hydrates. Like many metal sulfates, manganese(II) sulfate can exist in several hydrated forms, including the pentahydrate, tetrahydrate, and monohydrate. ijsea.comcrystalls.info The thermal decomposition of these hydrates occurs in distinct stages corresponding to the loss of water molecules.
Studies on manganese(II) sulfate monohydrate (MnSO₄·H₂O) show that the removal of the single water molecule occurs in the temperature range of 200–300°C, leading to the formation of anhydrous manganese(II) sulfate (MnSO₄). sdu.dk The pentahydrate loses its water molecules at lower temperatures. For instance, the transition from the pentahydrate to the monohydrate is expected to occur at lower temperatures, with the final dehydration to the anhydrous form happening as described. The decomposition of the anhydrous MnSO₄ itself begins at significantly higher temperatures. sdu.dk
The thermal decomposition process for manganese sulfate monohydrate in an air atmosphere can be summarized by the following reaction sequence: MnSO₄·H₂O → MnSO₄ → Mn₂O₃ → Mn₃O₄. globethesis.com The initial dehydration is followed by the decomposition of the anhydrous salt into manganese oxides at elevated temperatures. sdu.dkglobethesis.com The presence of an intermediate oxide, Mn₂O₃, is observed at lower heating rates before its conversion to Mn₃O₄ at temperatures above 850°C. sdu.dkglobethesis.com
Interactive Data Table: TGA Decomposition Stages of Manganese(II) Sulfate Monohydrate in Air
| Temperature Range (°C) | Process | Product(s) | Reference |
| 200–300 | Dehydration | Anhydrous MnSO₄ | sdu.dk |
| 625–840 | Decomposition | Mn₂O₃ | sdu.dkresearchgate.net |
| > 850 | Decomposition | Mn₃O₄ | sdu.dkresearchgate.net |
In Situ High-Temperature Powder X-ray Diffraction (HT-PXRD) Investigations
In situ high-temperature powder X-ray diffraction (HT-PXRD) provides real-time structural information during thermal processes, complementing TGA data by identifying the crystalline phases present at various temperatures.
HT-PXRD studies on manganese(II) sulfate monohydrate confirm that dehydration to anhydrous MnSO₄ occurs during the initial heating phase. sdu.dk Upon further heating in air, the anhydrous MnSO₄ transforms into its high-temperature polymorph, β-MnSO₄, by approximately 650°C. sdu.dk This is followed by the decomposition of β-MnSO₄ into bixbyite (Mn₂O₃), which commences at around 660°C. sdu.dk The reaction is kinetically sluggish, and complete conversion to Mn₂O₃ may not occur until about 710°C under specific experimental conditions. sdu.dk The subsequent reduction of Mn₂O₃ to hausmannite (Mn₃O₄) occurs at even higher temperatures, generally above 850°C. sdu.dkresearchgate.net
These investigations highlight a narrow temperature window for certain reactions. For example, in the synthesis of a sodalite-type phase using zeolite A and MnSO₄, the reaction was found to start around 620°C, which is very close to the decomposition temperature of MnSO₄, making the synthesis of a pure product challenging. sdu.dk
Complexation Chemistry and Solution Equilibria of Manganese Ii Sulfate
Formation of Aquo Complexes: [Mn(H₂O)₆]²⁺ Species
When manganese(II) sulfate (B86663), in any of its hydrated forms (monohydrate, tetrahydrate, or pentahydrate), dissolves in water, it dissociates to form the hexaaquamanganese(II) ion, [Mn(H₂O)₆]²⁺, and the sulfate anion. atamanchemicals.comwikipedia.org This aquo complex is responsible for the characteristic faint pink color of aqueous manganese(II) salt solutions. atamanchemicals.comwikipedia.org
Inner-Sphere and Outer-Sphere Complex Formation in Aqueous Solutions
In an aqueous solution of manganese(II) sulfate, an equilibrium exists between different types of ion pairs. These can be broadly classified as inner-sphere and outer-sphere complexes. An outer-sphere complex consists of the fully hydrated hexaaquamanganese(II) ion, [Mn(H₂O)₆]²⁺, and a hydrated sulfate anion, held together by electrostatic forces without any direct covalent bonding between the manganese and sulfate ions.
In contrast, an inner-sphere complex involves the displacement of one or more coordinated water molecules by a sulfate anion. This results in direct coordination of the sulfate ion to the manganese(II) center. Molar conductivity measurements of aqueous manganese(II) sulfate solutions at various temperatures have been used to study this ion association. oup.comoup.com The analysis of these data allows for the calculation of the ion association constant (Kₐ), which quantifies the equilibrium between the free ions and the ion pairs. oup.com The thermodynamic parameters for this association reaction have been determined, providing insight into the nature of the interaction. oup.com For example, at 298 K (25 °C), the standard Gibbs free energy change (ΔG°) for the ion association is -13.5 kJ mol⁻¹, the enthalpy change (ΔH°) is 7.91 kJ mol⁻¹, and the entropy change (ΔS°) is 74.1 J K⁻¹ mol⁻¹. oup.com
Coordination with Organic Ligands (e.g., Amino Acids, Hydrazines, Fumaric Acid)
The [Mn(H₂O)₆]²⁺ ion can readily undergo ligand exchange reactions, where the coordinated water molecules are replaced by other donor molecules. This is particularly evident in its interactions with various organic ligands.
Amino Acids: Manganese(II) forms complexes with a wide range of amino acids. researchgate.netacs.org The coordination typically involves the carboxylate and amino groups of the amino acid. acs.orgnih.gov For instance, with ligands like EDTA and its derivatives, which are aminocarboxylate ligands, Mn(II) can form highly stable, seven-coordinate complexes, where a water molecule often remains in the coordination sphere. nih.govacs.org The coordination number of Mn(II) in these complexes can vary, commonly being 6 or 7, depending on the denticity (the number of donor groups) of the ligand. nih.gov
Hydrazines: Manganese(II) reacts with hydrazine (B178648) and its derivatives to form coordination complexes. nih.govmaterials-science.info For example, it can form complexes with hydrazone-based ligands, where the nuclearity (the number of metal centers in the complex) can be influenced by the solvent used during synthesis. materials-science.info In some cases, stable Mn(II) complexes are designed with hydrazine moieties for specific applications, where the manganese ion is shielded from oxidation. nih.gov
Fumaric Acid: Fumaric acid, a dicarboxylic acid, can act as a bridging ligand to form manganese(II) coordination polymers. researchgate.net In these structures, the fumarate (B1241708) dianion connects Mn(II) centers. The coordination environment of the Mn(II) ion is often a distorted octahedron, completed by water molecules or other co-ligands. researchgate.net The way the fumarate ligand coordinates can lead to different dimensional structures, such as one-dimensional polymeric chains. researchgate.net
Stoichiometry and Stability Constants of Manganese(II) Complexes in Solution
The interaction between a metal ion like Mn(II) and a ligand (L) in solution is a reversible equilibrium process that can be described by a stability constant (K). For a simple 1:1 complex formation (Mn²⁺ + L ⇌ MnL²⁺), the stability constant, K₁, is given by [MnL²⁺] / ([Mn²⁺][L]). These constants are often expressed in logarithmic form (log K).
The stoichiometry of manganese(II) complexes can vary. With bidentate ligands like amino acids, 1:1, 1:2, and sometimes 1:3 (Mn:L) complexes can form. researchgate.net Potentiometric titration is a common method used to determine the proton-ligand stability constants and the metal-ligand stability constants. researchgate.netmdpi.com
Below are tables summarizing the stability constants for Mn(II) complexes with various ligands.
Table 1: Stability Constants (log K) for Mn(II)-Amino Acid Complexes
Table 2: Stability Constants (log β) for Mn(II)-Organic Ligand Complexes
Magnetic Properties of Manganese Ii Sulfate Pentahydrate and Its Derivatives
Magnetic Susceptibility Measurements
Magnetic susceptibility measurements are a key tool for characterizing the magnetic properties of materials. For manganese(II) sulfate (B86663) and its hydrates, these measurements consistently reveal positive magnetic susceptibility values, confirming their paramagnetic nature. fizika.si Quincke's method is a well-established experimental technique used to determine the magnetic susceptibility of paramagnetic solutions like aqueous manganese(II) sulfate. researchgate.netscribd.com This method involves observing the change in the meniscus level of the solution in a U-tube when a magnetic field is applied. researchgate.net
The molar magnetic susceptibility (χm) of a substance provides insight into the extent to which it becomes magnetized in an applied magnetic field. For paramagnetic materials like manganese(II) sulfate, the magnetic susceptibility is positive and its magnitude is related to the number of unpaired electrons. chemedx.orgfizika.si The magnetic susceptibility of manganese(II) sulfate solutions has been found to be dependent on the concentration of the salt. researchgate.net
| Compound | Formula | Molar Magnetic Susceptibility (χm) / 10⁻⁶ cm³/mol |
|---|---|---|
| Manganese(II) sulfate | MnSO₄ | +13660 |
| Manganese(II) sulfate monohydrate | MnSO₄·H₂O | +14200 |
| Manganese(II) sulfate tetrahydrate | MnSO₄·4H₂O | +14600 |
This table presents the molar magnetic susceptibility values for different forms of manganese(II) sulfate at room temperature. The positive values are indicative of their paramagnetic nature. Data sourced from fizika.si.
Antiferromagnetic and Ferromagnetic Coupling Phenomena
In the solid state, the magnetic interactions between neighboring Mn(II) ions in manganese(II) sulfate and its derivatives can lead to more complex magnetic phenomena, including antiferromagnetic and ferromagnetic coupling. Antiferromagnetic coupling occurs when the magnetic moments of adjacent ions align in an antiparallel fashion, resulting in a net magnetic moment of zero in the absence of an external field. Conversely, ferromagnetic coupling involves the parallel alignment of magnetic moments, leading to a strong net magnetic moment.
In some manganese-based frameworks, both ferromagnetic (FM) and antiferromagnetic (AFM) coupling can coexist. For instance, in certain core-shell nanoparticle systems, the interface between a ferromagnetic core and an antiferromagnetic shell can lead to unique magnetic properties. nih.gov While not specific to manganese(II) sulfate pentahydrate, this illustrates the principle of coupled magnetic behaviors. In some manganese-containing perovskites, a transition to an antiferromagnetic state is observed at low temperatures. wikipedia.org
Spin-Canted Magnetism in Manganese(II) Sulfate Frameworks
Spin-canted magnetism, also known as weak ferromagnetism, arises from a slight tilting of antiferromagnetically coupled spins. This non-collinear arrangement results in a small net magnetic moment. This phenomenon has been observed in various manganese-based coordination polymers and metal-organic frameworks (MOFs). nih.govnih.gov
For example, a glycine-templated manganese(II) sulfate has been shown to exhibit spin-canted antiferromagnetic behavior with a weak ferromagnetic transition below 9 K. nih.gov The canting angle in this specific compound was estimated to be a mere 0.13 degrees. nih.gov Similarly, a two-dimensional manganese(II) metal-organic framework displayed spin-canting with an unusually high transition temperature of around 40 K. nih.gov In another instance, a layered inorganic-organic perovskite containing manganese(II) chloride exhibited weak ferromagnetism below 44.3 K due to spin canting, with a calculated canting angle of 0.04°. rsc.org These examples demonstrate that the introduction of organic ligands or specific structural motifs can induce spin-canting in manganese(II) frameworks.
Influence of Structural Parameters on Magnetic Behavior
The arrangement of atoms in the crystal lattice dictates the superexchange pathways through which magnetic interactions between Mn(II) ions are mediated. For instance, in the monohydrate form, MnSO₄·H₂O, the Mn(II) ion is coordinated by four separate sulfate groups and two water molecules. wikipedia.org The specific geometry of these connections influences the strength and nature of the magnetic coupling.
In more complex systems like manganese ferrites, substituting manganese with other ions like nickel can systematically alter the structural and magnetic properties. mdpi.com These substitutions can change the lattice parameters and the distribution of cations between tetrahedral and octahedral sites within the spinel structure, thereby influencing the magnetic interactions. mdpi.com Furthermore, in antiperovskite nitrides containing manganese, geometrically frustrated exchange interactions can lead to a strong coupling between the magnetic and structural properties, a phenomenon known as the piezomagnetic effect. aps.org This highlights the intricate relationship between the atomic arrangement and the resulting magnetic characteristics in manganese-containing materials.
Catalytic Applications and Mechanistic Studies of Manganese Ii Sulfate Derived Systems
Role as a Lewis Acid Catalyst in Organic Transformations
The manganese(II) ion (Mn²⁺), derived from salts like manganese(II) sulfate (B86663), can function as a Lewis acid in organic reactions. A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. In catalysis, the Mn²⁺ ion coordinates to a lone-pair-bearing atom (like oxygen or nitrogen) on a substrate molecule. This interaction withdraws electron density from the substrate, thereby activating it towards nucleophilic attack or other transformations. wikipedia.org
Low-valent manganese complexes, in general, are known to act as activating reagents for electrophilic substitutions and nucleophilic additions. alfachemic.com For instance, inorganic manganese(II) compounds have demonstrated catalytic activity in reactions like Friedel-Crafts alkylations. One example is the use of manganese dichloride tetrahydrate to catalyze the electrophilic substitution of indole (B1671886) with 3,4-dihydropyran. alfachemic.com In such reactions, the Mn(II) center acts as a Lewis acid, activating the substrate for the subsequent chemical transformation.
In some advanced catalytic systems, manganese compounds exhibit a dual role. For example, a manganese ferrite (B1171679) (MnFe₂O₄) nanopowder has been shown to function as both a Lewis acid and an oxidative agent in certain organic syntheses. rsc.org Furthermore, while not a direct function of Mn(II), higher-valent oxomanganese(IV) species, which can be formed from Mn(II) precursors, have been found to perform Lewis acid activation of peroxide oxidants, creating highly reactive species for epoxidation reactions. acs.org This highlights the versatility of manganese, where the initial Mn(II) salt is the starting point for generating catalytically active species that can engage in Lewis acid-base interactions.
Catalysis in Oxidation and Reduction Reactions
Manganese(II) sulfate and its derivatives are extensively utilized as catalysts in a multitude of oxidation and reduction (redox) reactions, owing to the accessibility of multiple manganese oxidation states (primarily Mn²⁺, Mn³⁺, and Mn⁴⁺). nih.gov
Oxidation Reactions:
Manganese-catalyzed oxidation is a cornerstone of both industrial and laboratory synthesis. A significant application is the manganese-catalyzed oxidation of sulfur dioxide (SO₂) in aqueous environments, a process relevant to atmospheric chemistry and industrial flue gas treatment. In this reaction, Mn(II) catalyzes the conversion of S(IV) (sulfite) to S(VI) (sulfate). The mechanism involves the oxidation of Mn(II) to Mn(III), which then acts as the primary oxidant for the sulfur species. alfachemic.com
In organic chemistry, Mn(II) ions derived from manganese(II) sulfate can catalyze the oxidation of various organic compounds. A classic example is the reaction between potassium permanganate (B83412) (KMnO₄) and oxalic acid, where the Mn²⁺ ions produced during the reaction act as a catalyst, a phenomenon known as autocatalysis. researchgate.net The initial addition of MnSO₄ can eliminate the induction period of this reaction. Moreover, manganese oxides, often prepared from manganese(II) sulfate precursors, are effective catalysts for the total oxidation of volatile organic compounds (VOCs). researchgate.net For instance, manganese dioxide (γ-MnO₂) has been studied for the oxidation of methanethiol, where at higher temperatures, the catalyst itself is converted to a moderately active manganese sulfate phase that continues the catalytic cycle.
The electrolysis of manganese(II) sulfate solutions is an industrial process to produce manganese dioxide (EMD - electrolytic manganese dioxide), a key component in dry-cell batteries. This process is a large-scale oxidation where Mn(II) is oxidized to Mn(IV).
Reduction Reactions:
Catalytic systems originating from Mn(II) salts are also employed in reduction reactions. Homogeneous manganese catalysts have been developed for the hydrogenation of unsaturated carbon-carbon bonds in alkenes and alkynes. rsc.org These reactions can proceed through different mechanistic pathways, including those involving radical intermediates or the formation of manganese-hydride (Mn-H) species. In some systems, Mn(II)-based precatalysts are reduced in situ to a catalytically active Mn(I) species, which then facilitates the transfer of hydrogen to the substrate. rsc.org
The table below summarizes some key redox reactions catalyzed by manganese(II) sulfate-derived systems.
| Reaction Type | Substrate | Product | Catalyst System |
| Oxidation | Sulfur Dioxide (SO₂) | Sulfate (SO₄²⁻) | Aqueous Mn(II) |
| Oxidation | Oxalic Acid | Carbon Dioxide (CO₂) | Mn(II) (autocatalysis) |
| Oxidation | Methanethiol | CO₂, SO₂, etc. | Manganese Sulfate (in-situ formed) |
| Reduction | Alkenes/Alkynes | Alkanes/Alkenes | Mn(II)-based complexes |
Manganese-Based Catalysts in Selective Catalytic Reduction (SCR) Processes
Manganese-based catalysts, often prepared using manganese(II) sulfate as a precursor, are highly effective for the selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (B1221849) (NH₃). This technology is crucial for controlling NOx emissions from stationary sources like power plants and industrial boilers, as well as from diesel engines.
A key advantage of manganese oxide catalysts is their high activity at low temperatures (typically below 200-250°C), a range where conventional vanadium-based catalysts are less effective. wikipedia.org This allows for placing the SCR unit downstream of desulfurization and dust removal equipment, protecting the catalyst from poisons and extending its lifespan. Catalysts containing manganese oxides can achieve nearly 100% NOx conversion at temperatures as low as 100-200°C.
The catalytic performance is influenced by the specific manganese oxides present (e.g., MnO₂, Mn₂O₃, Mn₃O₄), their crystalline structure, and surface properties. These oxides are typically supported on materials like titania (TiO₂) or alumina (B75360) (Al₂O₃), or combined with other metal oxides (e.g., cerium, iron) to enhance activity and stability.
A major challenge for low-temperature SCR catalysts is their susceptibility to deactivation by sulfur dioxide (SO₂), which is often present in flue gas. SO₂ can react with the active manganese sites to form manganese sulfate, blocking active sites and pores. wikipedia.org Additionally, SO₂ can react with ammonia to form ammonium (B1175870) sulfate and bisulfate salts, which deposit on the catalyst surface and inhibit the reaction. wikipedia.org Therefore, significant research focuses on improving the sulfur resistance of manganese-based catalysts by doping them with other metals like antimony (Sb) or cerium (Ce).
| Catalyst Type | Typical Operating Temperature | Key Advantage | Main Challenge |
| MnOx/TiO₂ | 100 - 250°C | High low-temperature activity | SO₂ and H₂O deactivation |
| Mn-Ce Mixed Oxides | 100 - 200°C | Enhanced activity and sulfur resistance | Sintering at high temperatures |
| Mn-Sb/PG | ~200°C | Improved SO₂ tolerance | Complexity of preparation |
Investigation of Reaction Mechanisms and Catalytic Pathways
Understanding the reaction mechanisms of manganese-catalyzed processes is essential for optimizing catalyst design and performance.
In the catalytic oxidation of SO₂ , the mechanism in aqueous solutions containing Mn(II) is believed to involve a redox cycle. Mn(II) is first oxidized to Mn(III), which then oxidizes S(IV) species (like HSO₃⁻). The resulting Mn(II) can then be re-oxidized to continue the cycle. The formation of a Mn(III) intermediate is considered a critical step in this process. alfachemic.com
For the selective catalytic reduction of NOx with NH₃ , two main mechanisms are widely discussed for manganese oxide catalysts:
Langmuir-Hinshelwood (L-H) mechanism: In this pathway, both reactants (NO and NH₃) adsorb onto the catalyst surface before reacting. Adsorbed NH₃ species react with adsorbed NOx or surface nitrates to produce nitrogen and water. wikipedia.org
Eley-Rideal (E-R) mechanism: In this pathway, only one of the reactants (typically NH₃) is adsorbed on the catalyst surface. Gaseous NO then reacts directly with the adsorbed ammonia species. wikipedia.org
The prevalence of either mechanism depends on the reaction temperature and the specific catalyst composition. The redox properties of the catalyst, involving the cycling between Mn³⁺/Mn⁴⁺ and Mn²⁺, are fundamental to the SCR reaction. The deactivation by SO₂ occurs through the sulfation of the active manganese oxide sites, forming stable manganese sulfate, which is less active for the SCR reaction. wikipedia.org
In the context of hydrogenation reactions , the mechanistic pathways can vary. Some systems operate via a radical pathway involving hydrogen atom transfer (HAT) steps. Others proceed through more traditional organometallic steps, such as the formation of a manganese-hydride (Mn-H) intermediate, followed by migratory insertion of the alkene or alkyne into the Mn-H bond and subsequent regeneration of the catalyst. rsc.org
Advanced Material Science Applications Involving Manganese Ii Sulfate Pentahydrate
Integration into Functional Hybrid Materials
Manganese(II) sulfate (B86663) pentahydrate is a key ingredient in the creation of functional hybrid materials, particularly in the realm of semiorganic crystals. These materials are of interest due to their potential for enhanced physical and chemical properties, combining the characteristics of both organic and inorganic components.
A notable area of research involves the doping of manganese(II) sulfate crystals with amino acids. For instance, single crystals of manganese(II) sulfate have been successfully grown with the incorporation of L-Lysine through a slow evaporation method at ambient temperatures. ijsea.com The introduction of L-Lysine into the manganese(II) sulfate crystal lattice results in a semiorganic material with improved characteristics. ijsea.com
Research findings indicate that the doped crystals exhibit superior optical transparency compared to their pure inorganic counterparts, with a wide transmission spectrum. ijsea.com Furthermore, the incorporation of the amino acid has been shown to increase the material's hardness. ijsea.com The structural and functional modifications are confirmed through various analytical techniques, including powder X-ray diffraction (XRD) and Fourier transform infrared spectroscopy (FTIR), which verify the successful integration of the organic component into the crystal structure. ijsea.com
Table 1: Comparison of Pure and L-Lysine Doped Manganese(II) Sulfate Crystals
| Property | Pure Manganese(II) Sulfate | L-Lysine Doped Manganese(II) Sulfate |
|---|---|---|
| Crystal System | Orthorhombic | Orthorhombic |
| Optical Transparency | Standard | Enhanced |
| Hardness | Baseline | Increased |
| Spectral Transmission | Standard Range | Wide transmission (190-1100 nm) ijsea.com |
This table summarizes the enhanced properties of Manganese(II) Sulfate crystals when doped with L-Lysine, based on research findings.
Role in the Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Manganese(II) sulfate pentahydrate is a versatile precursor for the synthesis of manganese-based metal-organic frameworks (MOFs) and coordination polymers. These materials are characterized by their crystalline, porous structures, which are formed by the self-assembly of metal ions or clusters with organic ligands.
In the synthesis of coordination polymers, manganese(II) ions, often sourced from manganese(II) sulfate, link with organic molecules to form one, two, or three-dimensional structures. For example, coordination polymers have been synthesized where manganese(II) aqua complexes are linked by other coordination complexes, resulting in intricate 3D frameworks. researchgate.net The nature of the organic ligand and the reaction conditions, such as the solvent and temperature, play a crucial role in determining the final structure and dimensionality of the polymer. researchgate.net
Manganese-based MOFs have shown potential in various applications, including magnetic resonance and chemodynamic therapy. researchgate.net The synthesis often involves the reaction of a manganese salt with a specific organic linker under solvothermal conditions. researchgate.net For instance, a Mn-based MOF was synthesized using MnCl₂ and an organic azo ligand. researchgate.net While this example uses a different manganese salt, the principle of using a manganese(II) source for MOF synthesis is well-established. The resulting MOFs can exhibit interesting magnetic properties and therapeutic potential. researchgate.net
Table 2: Examples of Manganese-Based Coordination Polymers and MOFs
| Compound Type | Manganese Source | Organic Ligand Type | Resulting Structure | Potential Application | Reference |
|---|---|---|---|---|---|
| Coordination Polymer | Manganese(II) aqua complexes | Cyanide, Nitrate (B79036) | 3D interpenetrating framework | Not specified | researchgate.net |
| Coordination Polymer | Mn(OAc)₂·4H₂O | Pyridyl–carboxylate | 2D or 3D framework | Not specified | researchgate.net |
| Metal-Organic Framework (MOF) | MnCl₂ | Azo ligand | 3D framework | Magnetic resonance, Chemodynamic therapy | researchgate.net |
This table provides examples of the diverse structures and potential applications of manganese-based coordination polymers and MOFs.
Doping Agent for Luminescent and Radiation Detection Materials
Manganese(II) ions, derived from precursors like this compound, are widely used as doping agents to impart luminescent properties to various host materials. The luminescence in Mn²⁺-doped materials typically arises from the ⁴T₁ → ⁶A₁ electronic transition, which results in a broad emission band, the color of which can range from green to red depending on the host crystal field. mdpi.com
These Mn²⁺-doped phosphors are of significant interest for applications in lighting and displays due to their high efficiency, low cost, and low toxicity. epa.gov The luminescent properties are highly sensitive to the local coordination environment of the Mn²⁺ ion within the host lattice. epa.gov
In the field of radiation detection, Mn²⁺-doped materials have shown promise. For example, SrZn₂S₂O crystals doped with Mn²⁺ exhibit intense orange luminescence under excitation from ultraviolet light, X-rays, and even mechanical stress. frontiersin.org This multi-energy conversion capability makes them potential candidates for X-ray radiation detection and mechanical stress sensing. frontiersin.org Research has shown a linear response of the luminescent output to the excitation power, which is a crucial characteristic for detector applications. frontiersin.org
Table 3: Luminescent Properties of Mn²⁺-Doped Materials
| Host Material | Mn²⁺ Emission Peak | Excitation Source | Potential Application | Reference |
|---|---|---|---|---|
| YAl₃(BO₃)₄ | ~630 nm (orange-red) | Not specified | Not specified | mdpi.com |
| SrZn₂S₂O | Orange | UV, X-ray, Mechanical Stress | X-ray radiation detection, Mechanical stress sensing | frontiersin.org |
| Various Halide Complexes | Yellowish-green | Not specified | Electroluminescent devices | epa.govmdpi.com |
This table illustrates the luminescent characteristics and potential applications of different host materials doped with Manganese(II).
Analytical Methodologies for Manganese Ii Sulfate Determination
Spectrophotometric Techniques for Manganese Quantification
Spectrophotometry offers accessible and cost-effective methods for manganese determination. These techniques typically involve the conversion of Mn(II) into a colored species, whose absorbance is proportional to its concentration.
One of the most established methods is the periodate (B1199274) oxidation method . In a slightly acidic solution, soluble manganese compounds are oxidized by potassium periodate (KIO₄) to form the intensely purple permanganate (B83412) ion (MnO₄⁻). nih.govnih.gov The resulting color is stable and measured spectrophotometrically at a wavelength of approximately 525 nm. nih.govacs.org This method is suitable for determining soluble manganese and can be applied to various water samples. nih.govnih.gov However, it does not differentiate between the various valence states of manganese without prior sample treatment. nih.gov Oxidizable substances and certain ions like calcium and chloride can interfere with the analysis. nih.gov
Another common approach is the persulfate oxidation method . This technique also relies on the oxidation of Mn(II) to permanganate, but uses ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) as the oxidant, typically in the presence of a silver nitrate (B79036) catalyst. acs.orgoup.com The resulting permanganate color is measured at around 525-530 nm. acs.orgoup.com This method is effective for a range of manganese concentrations and the color is stable for at least 24 hours if excess persulfate is present and organic matter is absent. acs.org
The formaldoxime (B1209246) method provides an alternative by forming an orange-red complex with manganese in an alkaline solution. metrohm.comgoogle.comresearchgate.net The absorbance of this complex is typically measured at a wavelength of about 450 nm. google.comresearchgate.net This method can be influenced by the presence of other metals like iron, copper, and nickel, but their interference can often be minimized by using masking agents such as KCN or EDTA. metrohm.comgoogle.com The relationship between absorbance and concentration is linear up to 5 mg/L. researchgate.net
For solutions with higher concentrations of manganese(II) sulfate (B86663), direct UV-Vis spectrophotometry can be employed. At concentrations in the range of grams per liter, manganese(II) sulfate solutions exhibit a noticeable pink color and absorb light in the UV-Vis region, with a characteristic peak around 401 nm. tandfonline.comresearchgate.net This allows for a rapid and direct measurement without the need for color-developing reagents, making it suitable for process control in industrial settings like the electrolytic manganese industry. tandfonline.com
Table 1: Comparison of Spectrophotometric Methods for Manganese Determination
| Method | Principle | Wavelength (λmax) | Key Features & Interferences |
| Periodate Oxidation | Oxidation of Mn(II) to MnO₄⁻ by periodate. nih.gov | ~525 nm nih.govacs.org | Stable color; interference from oxidizable substances, Ca²⁺, and Cl⁻. nih.gov |
| Persulfate Oxidation | Oxidation of Mn(II) to MnO₄⁻ by persulfate with AgNO₃ catalyst. acs.orgoup.com | ~525-530 nm acs.orgoup.com | Stable color for 24h; interference from chloride and organic matter. acs.org |
| Formaldoxime | Formation of an orange-red complex with formaldoxime in alkaline solution. metrohm.comresearchgate.net | ~450 nm google.comresearchgate.net | Interference from Fe, Cu, Ni can be masked with KCN or EDTA. metrohm.comgoogle.com |
| Direct UV-Vis | Direct absorbance measurement of concentrated MnSO₄ solution. tandfonline.comresearchgate.net | ~401 nm researchgate.net | Rapid, no reagents needed; only suitable for high concentrations. tandfonline.com |
Atomic Spectrometry Methods (e.g., AAS, ICP-OES)
Atomic spectrometry techniques are renowned for their high sensitivity and specificity, making them the methods of choice for trace and ultra-trace manganese analysis.
Atomic Absorption Spectrometry (AAS) measures the absorption of light by free manganese atoms in the gaseous state. For manganese analysis, both flame AAS (FAAS) and graphite (B72142) furnace AAS (GFAAS) are utilized.
Flame AAS is a robust technique where the sample is aspirated into a flame (typically air-acetylene) to atomize the manganese. metrohm.com It is applicable for manganese concentrations in the range of 10 to 1,000 µg/L. metrohm.com Interferences can arise from high concentrations of magnesium and silica. metrohm.com
Graphite Furnace AAS (GFAAS) offers significantly lower detection limits, making it suitable for trace analysis in the range of 0.2 to 20 µg/L. nih.gov In GFAAS, a small sample volume is injected into a graphite tube, which is then heated in a programmed sequence to dry, char, and atomize the sample. nih.govgoogle.com This method is less prone to matrix interferences compared to FAAS, especially when a matrix modifier is used. nih.gov
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a powerful multi-element analysis technique. acs.orgtandfonline.com In ICP-OES, the sample is introduced into a high-temperature argon plasma (around 6,000 to 10,000 K), which excites the manganese atoms and ions, causing them to emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the manganese concentration in the sample. acs.org ICP-OES offers high sensitivity, a wide linear dynamic range, and is relatively free from non-spectral interferences. scielo.brnih.gov It is considered a method of choice for comprehensive elemental analysis and has been successfully used for the direct analysis of manganese sulfate solutions. acs.orgnih.gov
Table 2: Performance Characteristics of Atomic Spectrometry Methods for Manganese
| Technique | Typical Application Range | Detection Limit (LOD) | Key Advantages | Common Interferences |
| Flame AAS (FAAS) | 10 - 1,000 µg/L metrohm.com | Sub-ppm range researchgate.net | Robust, cost-effective for moderate concentrations. | High concentrations of Mg and Si. metrohm.com |
| Graphite Furnace AAS (GFAAS) | 0.2 - 20 µg/L nih.gov | Sub-ppb range researchgate.net | High sensitivity, suitable for trace analysis. | Fewer matrix interferences than FAAS. nih.gov |
| ICP-OES | ppb to percent levels scienceopen.com | 1 - 10 ppb range scienceopen.com | Multi-element capability, high throughput, wide linear range. nih.gov | Spectral interferences from other elements (can be corrected). scienceopen.com |
Electrochemical and Other Advanced Analytical Approaches
Electrochemical methods offer sensitive, rapid, and often portable solutions for manganese determination, which is particularly advantageous for on-site or point-of-use monitoring. nih.govscienceopen.com
Voltammetric techniques , such as stripping voltammetry, are among the most sensitive electrochemical methods for trace metal analysis. nih.gov
Cathodic Stripping Voltammetry (CSV) is based on the pre-concentration of Mn(II) onto the working electrode surface. This is achieved by oxidizing Mn(II) to manganese dioxide (MnO₂) at a specific potential. Subsequently, the potential is scanned in the cathodic direction, and the reduction of the deposited MnO₂ back to Mn(II) generates a current peak whose height or area is proportional to the manganese concentration. nih.govscielo.br This method can achieve very low detection limits, in the range of 0.06 to 0.56 µg/L. nih.govscielo.br
Anodic Stripping Voltammetry (ASV) is another powerful technique used for manganese determination. metrohm.com It involves a deposition step where manganese is reduced and pre-concentrated on the electrode, followed by an anodic potential scan to strip the metal back into the solution, generating a measurable current signal.
Potentiometric methods using Ion-Selective Electrodes (ISEs) provide a direct measurement of Mn(II) ion activity. These sensors incorporate a membrane that is selective for manganese ions. oup.com The potential difference that develops across this membrane when it is in contact with the sample solution is logarithmically related to the activity of Mn(II) ions. Various materials, such as manganese dibenzyldithiocarbamate (B1202937) or specific organic ionophores incorporated into a PVC matrix, have been used to construct Mn(II)-selective electrodes. oup.comresearchgate.net These electrodes can exhibit a Nernstian response over a wide concentration range (e.g., 1.0 x 10⁻⁵ to 1.0 x 10⁻¹ M) with fast response times.
Advanced analytical approaches also include the development of novel electrochemical sensors . These often involve modifying electrode surfaces with nanomaterials, such as multi-walled carbon nanotubes or metal oxides, to enhance sensitivity and selectivity for Mn(II) ions. tandfonline.comrsc.org Ion-imprinted polymers are also being developed to create highly specific recognition sites for Mn(II), leading to sensors with very low detection limits, around 0.0138 µM. tandfonline.com
Table 3: Overview of Electrochemical Methods for Manganese(II) Determination
| Method | Principle | Typical Working Range | Limit of Detection (LOD) | Key Features |
| Cathodic Stripping Voltammetry (CSV) | Pre-concentration as MnO₂ followed by cathodic stripping. nih.govscielo.br | 20 - 250 µg/L scielo.br | 0.06 - 0.56 µg/L nih.govscielo.br | High sensitivity, suitable for trace analysis and point-of-use sensors. nih.gov |
| Anodic Stripping Voltammetry (ASV) | Pre-concentration by reduction followed by anodic stripping. metrohm.com | Trace levels | ~2 µg/L metrohm.com | Sensitive determination in various water matrices. metrohm.com |
| Ion-Selective Electrode (ISE) | Potentiometric measurement of Mn(II) activity across a selective membrane. oup.com | 10⁻⁵ - 10⁻¹ M | ~8.0 x 10⁻⁶ M | Direct, rapid measurement of ion activity; portable. |
| Modified Electrochemical Sensors | Voltammetric detection using electrodes modified with nanomaterials or polymers. tandfonline.comrsc.org | 8 µg/L - 2 mg/L rsc.org | ~0.0138 µM tandfonline.com | Enhanced sensitivity and selectivity; potential for miniaturization. rsc.org |
Computational and Theoretical Investigations of Manganese Ii Sulfate Pentahydrate
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a primary computational method for investigating the electronic structure of crystalline materials like hydrated metal sulfates. Such calculations can elucidate the distribution of electron density, the nature of chemical bonds, and electronic properties like the band gap.
For analogous systems, such as hydrated nickel and magnesium sulfates (NiSO₄·nH₂O and MgSO₄·nH₂O), periodic DFT calculations have been successfully used to determine their electronic structures. uu.nl These studies typically predict properties like the energy band gap. For instance, DFT-GGA+U calculations predicted band gaps of approximately 5.1 eV for hydrated nickel sulfates, while hydrated magnesium sulfates were found to have larger band gaps around 5.5 eV. uu.nl Similar calculations for manganese(II) sulfate (B86663) pentahydrate would reveal its character as an insulator or semiconductor and provide insights into its electronic behavior.
DFT studies on isolated sulfate-water clusters, [SO₄²⁻(H₂O)n], also provide foundational knowledge on the interactions between the sulfate anion and water molecules, which is critical for understanding the electronic structure of the hydrated crystal. ijpsat.org
Quantum Mechanical Modeling of Bonding and Interactions
Quantum mechanical modeling provides a molecular-level understanding of the bonding environment within a crystal. This includes the coordination of the manganese ion, the interactions between the sulfate groups and water molecules, and the hydrogen bonding network.
In transition metal sulfate complexes, the sulfate ion can act as a ligand in several ways, including monodentate, bidentate, and bridging modes. wikipedia.org Quantum mechanical calculations for manganese(II) sulfate pentahydrate would determine the precise nature of the Mn-O(Sulfate) and Mn-O(Water) bonds.
Studies on other hydrated sulfates show that the coordination environment is complex. The central metal cation is typically coordinated by oxygen atoms from both water molecules and sulfate anions. uu.nl The water molecules form an extensive network of hydrogen bonds, which are crucial for the stability of the crystal structure. uu.nl DFT calculations on sulfate adsorption on mineral surfaces have also highlighted how dehydration affects sulfate coordination, a process relevant to the stability of different hydrates. nih.gov
Simulation of Spectroscopic Properties and Reaction Pathways
Computational methods can simulate various spectroscopic properties, providing a theoretical counterpart to experimental data from techniques like infrared (IR) and Raman spectroscopy. These simulations help in assigning vibrational modes to specific molecular motions.
For example, vibrational spectroscopy studies on the mineral khademite, Al(SO₄)F·5(H₂O), have identified the characteristic vibrational modes of the sulfate group and the water molecules. nih.gov Raman spectra show distinct bands for the symmetric and antisymmetric stretching and bending modes of the (SO₄)²⁻ ion, while both Raman and IR spectra reveal multiple bands for the OH stretching of water, indicating different environments for the water molecules within the crystal structure. nih.gov Similar simulations for this compound would allow for a detailed interpretation of its experimental spectra.
Simulating reaction pathways, such as dehydration, provides insight into the thermal stability and transformation processes of the hydrate. While specific simulations for the dehydration of this compound are not available, general knowledge indicates it decomposes to the tetrahydrate above ~26°C. crystalls.info
Theoretical Prediction of Structural Features and Stability
Theoretical calculations are invaluable for predicting and refining crystal structures and assessing the relative stability of different hydrated forms. First-principles calculations can determine lattice parameters and the thermodynamic favorability of a given structure.
For instance, periodic DFT calculations on NiSO₄ and MgSO₄ hydrates have shown excellent agreement between calculated and experimental lattice parameters, validating the accuracy of the theoretical approach. uu.nlresearchgate.net These studies also compute the relative energies of different hydrates (e.g., hexahydrate vs. heptahydrate) to understand their phase stability. uu.nl
For the manganese sulfate system, various hydrates are known to exist (monohydrate, tetrahydrate, pentahydrate, and heptahydrate). crystalls.info Theoretical modeling could predict the transition temperatures and enthalpies of hydration for these phases. A computational thesis has noted a significant discrepancy in the reported enthalpy of hydration for MnSO₄·5H₂O, highlighting the need for accurate theoretical studies to resolve such inconsistencies. umich.edu Thermodynamic modeling using approaches like the Pitzer activity coefficient has been used to describe the stability of manganese sulfate hydrates in aqueous solutions over various temperatures. researchgate.netresearchgate.net
Table of Predicted and Experimental Properties for Hydrated Sulfates
Since direct theoretical data for MnSO₄·5H₂O is scarce, the following table presents examples of data typically generated in computational studies, using related compounds for illustrative purposes.
| Property | Compound System | Value | Method/Reference |
| Lattice Parameters | NiSO₄·6H₂O | a=6.79 Å, b=18.30 Å, c=8.32 Å, β=100.3° | Experimental |
| NiSO₄·6H₂O | a=6.84 Å, b=18.52 Å, c=8.31 Å, β=99.6° | DFT Calculation researchgate.net | |
| Band Gap | Hydrated Ni Sulfates | ~5.1 eV | DFT-GGA+U Calculation uu.nl |
| Hydrated Mg Sulfates | ~5.5 eV | DFT-GGA Calculation uu.nl | |
| Vibrational Frequencies (SO₄²⁻) | Khademite (Al(SO₄)F·5H₂O) | ν₁: 991 cm⁻¹ (Raman) | Experimental Spectroscopy nih.gov |
| Khademite (Al(SO₄)F·5H₂O) | ν₃: 1104, 1132 cm⁻¹ (Raman) | Experimental Spectroscopy nih.gov | |
| Decomposition Temperature | MnSO₄·5H₂O | 26 °C (to tetrahydrate) | Experimental crystalls.info |
Environmental Geochemistry and Cycling of Manganese Ii Sulfate
Dissolved Manganese Speciation in Natural Waters
Once dissolved in water, manganese(II) sulfate (B86663) releases the Mn²⁺ ion, which becomes subject to the prevailing physicochemical conditions of the aquatic environment. The speciation of manganese—its distribution among different chemical forms—is primarily governed by pH, redox potential (Eh), and temperature. stbiologicals.com
In natural waters with a pH ranging from 4 to 7, the predominant form of manganese is the soluble Mn²⁺ ion. windows.net This divalent state is relatively stable in acidic to neutral waters. stbiologicals.com However, as the pH increases, the likelihood of manganese oxidation to higher, less soluble states also increases. stbiologicals.comwindows.net
The redox potential of the water is a critical factor. In oxygenated (oxic) waters with high redox potential, Mn(II) can be oxidized to Mn(III) and Mn(IV) states, which readily form insoluble oxides and hydroxides, such as manganese dioxide (MnO₂). stbiologicals.comcropaia.com Conversely, in oxygen-deficient (anoxic) or reducing environments, the more soluble Mn(II) form prevails. cropaia.com This dynamic is often observed in stratified lakes and reservoirs, where the oxygen-rich upper layers (epilimnion) may have low dissolved manganese, while the anoxic bottom layers (hypolimnion) can accumulate high concentrations of dissolved Mn²⁺.
Temperature also influences these reactions, with higher temperatures generally increasing the rates of chemical and microbial processes that affect manganese speciation. cropaia.com Furthermore, dissolved manganese can form complexes with various inorganic and organic ligands present in natural waters. Inorganic ligands such as bicarbonate (HCO₃⁻), sulfate (SO₄²⁻), and chloride (Cl⁻) can form complexes with Mn²⁺, although these are often less significant than the free hydrated ion in typical freshwater conditions. acs.org Of greater importance can be complexes with natural organic matter (NOM), such as humic and fulvic acids, which can chelate Mn²⁺ and influence its solubility and reactivity. stbiologicals.com
Table 1: Factors Influencing Dissolved Manganese Speciation in Natural Waters
| Factor | Influence on Manganese Speciation |
| pH | At pH 4-7, soluble Mn²⁺ is dominant. windows.net At pH > 7, oxidation to insoluble Mn(III) and Mn(IV) oxides is favored. stbiologicals.comcropaia.com |
| Redox Potential (Eh) | High Eh (oxic conditions) promotes the formation of insoluble Mn(IV) oxides. cropaia.com Low Eh (anoxic conditions) favors soluble Mn²⁺. cropaia.com |
| Temperature | Higher temperatures can increase the rate of both oxidation and reduction reactions. cropaia.com |
| Organic Matter | Can form soluble complexes (chelates) with Mn²⁺, potentially increasing its mobility. stbiologicals.com |
| Inorganic Ligands | Bicarbonate, sulfate, and chloride can form complexes with Mn²⁺, but their effect is often secondary to pH and redox potential. acs.org |
Role in Soil Chemistry and Nutrient Cycling
Manganese is an essential micronutrient for plant growth, playing a vital role in photosynthesis, enzyme activation, and the synthesis of lignin. tfi.orgmdpi.com Manganese(II) sulfate is frequently used in agriculture to amend manganese-deficient soils and ensure proper plant development. valudor.comatamanchemicals.com
The availability of manganese in soil for plant uptake is governed by a complex interplay of chemical, physical, and biological factors, mirroring the dynamics observed in aquatic systems. The primary form of manganese taken up by plant roots is the soluble Mn²⁺ ion. stbiologicals.commdpi.com The key factors influencing its availability include:
Soil pH: This is the most critical factor. Manganese solubility and availability increase as soil pH decreases. wisc.eduumn.edu In highly acidic soils (pH < 5.5), manganese can become so soluble that it reaches toxic levels for plants. wisc.edu Conversely, in neutral to alkaline soils (pH > 6.5), manganese availability is often low due to the formation of insoluble manganese oxides. wisc.eduumn.edu
Organic Matter: Soil organic matter can have a dual effect on manganese availability. It can form soluble chelates with Mn²⁺, which can enhance its availability to plants, especially in acidic soils. stbiologicals.com However, in soils with high organic matter content and near-neutral pH, organic molecules can also strongly bind manganese, making it less available for plant uptake. wisc.educornell.edu
Soil Moisture and Aeration: Waterlogged, poorly aerated soils tend to have reducing conditions, which promote the conversion of manganese oxides to the more soluble Mn²⁺ form, thereby increasing its availability. cropaia.com Conversely, well-drained, aerated soils favor the oxidation of Mn²⁺ to less available forms. wisc.edu Dry conditions can also reduce manganese availability. cropaia.com
Microbial Activity: Soil microorganisms play a crucial role in mediating manganese transformations. Some microbes can oxidize Mn²⁺, reducing its availability, while others can reduce manganese oxides, releasing soluble Mn²⁺. wisc.edu This microbial activity is a key component of the manganese cycle in soils. wikipedia.org
When manganese is deficient, the application of manganese(II) sulfate can provide a readily available source of this nutrient for crops. tfi.org It is highly soluble in water, making it suitable for both soil and foliar applications. tfi.org
Table 2: Influence of Soil Properties on Manganese Availability for Plants
| Soil Property | Effect on Manganese (Mn²⁺) Availability |
| Low pH (<6.5) | Increases availability; potential for toxicity at very low pH (<5.5). wisc.eduumn.edu |
| High pH (>6.5) | Decreases availability due to precipitation of oxides. wisc.eduumn.edu |
| High Organic Matter | Can increase availability through chelation or decrease it through strong binding, depending on pH. stbiologicals.comwisc.educornell.edu |
| Waterlogged Conditions | Increases availability due to chemical reduction. cropaia.com |
| Well-aerated/Dry Conditions | Decreases availability due to oxidation. cropaia.comwisc.edu |
| Microbial Activity | Can either increase or decrease availability through redox transformations. wisc.edu |
Manganese Redox Transformations in Environmental Systems
The biogeochemical cycling of manganese is fundamentally driven by redox (oxidation-reduction) reactions that transform manganese between its soluble divalent state (Mn²⁺) and its insoluble trivalent (Mn³⁺) and tetravalent (Mn⁴⁺) states, primarily as oxides and hydroxides. mdpi.comwikipedia.org These transformations can occur through both abiotic (non-biological) and biotic (biologically mediated) pathways.
Biotic Transformations: Microorganisms are key drivers of manganese redox cycling in the environment. oup.comnih.gov
Microbial Manganese Oxidation: A diverse range of bacteria and fungi can enzymatically oxidize Mn(II) to Mn(III) and Mn(IV) oxides. wikipedia.orgoup.com This process is often much faster than abiotic oxidation. stanford.edu These microbes gain energy or other physiological advantages from this oxidation. The resulting manganese oxides are highly reactive and can adsorb other metals and organic compounds, influencing their fate and transport. frontiersin.org
Microbial Manganese Reduction: Under anoxic conditions, many microorganisms can use manganese oxides as terminal electron acceptors for respiration, a process known as dissimilatory manganese reduction. oup.comfrontiersin.org This metabolic process reduces Mn(IV) and Mn(III) back to the soluble Mn(II) form, releasing it into the water or soil solution. nih.gov This is a critical step in the mobilization of manganese from sediments and in nutrient cycling. nih.govnih.gov
Abiotic Transformations: While often slower than biotic processes, abiotic reactions also play a significant role in manganese cycling.
Abiotic Manganese Oxidation: The oxidation of Mn(II) by molecular oxygen (O₂) is thermodynamically favorable but kinetically slow in the absence of a catalyst. stanford.edu However, the surfaces of minerals, such as iron and manganese oxides themselves, can catalyze this reaction, a process known as autocatalysis. acs.orgacs.org The presence of reactive oxygen species (ROS), such as superoxide, can also contribute to abiotic Mn(II) oxidation. stanford.edu
Abiotic Manganese Reduction: Mn(IV) oxides can be reduced abiotically by various chemical species in the environment, including certain organic compounds (like humic substances), sulfide, and ferrous iron (Fe²⁺). frontiersin.org
The interplay between these biotic and abiotic pathways creates a dynamic manganese cycle in soils, sediments, and aquatic systems. The introduction of manganese(II) sulfate into these environments provides a source of soluble Mn²⁺ that can be readily incorporated into this cycle, being oxidized to insoluble forms under oxic conditions and re-mobilized through reduction in anoxic zones. oup.comnih.gov
Table 3: Key Manganese Redox Transformations
| Transformation | Process Type | Description | Environmental Conditions |
| Mn(II) → Mn(IV) | Biotic (Oxidation) | Microorganisms enzymatically oxidize soluble Mn²⁺ to insoluble Mn(IV) oxides. oup.com | Aerobic |
| Mn(II) → Mn(IV) | Abiotic (Oxidation) | Slow oxidation by O₂, catalyzed by mineral surfaces (autocatalysis). acs.orgacs.org | Aerobic, circumneutral to alkaline pH |
| Mn(IV) → Mn(II) | Biotic (Reduction) | Microorganisms use Mn(IV) oxides as electron acceptors for respiration, producing soluble Mn²⁺. oup.comfrontiersin.org | Anaerobic |
| Mn(IV) → Mn(II) | Abiotic (Reduction) | Chemical reduction by substances like Fe²⁺, sulfide, or organic matter. frontiersin.org | Reducing |
Q & A
Basic: What standardized methods are recommended for quantifying manganese(II) sulfate pentahydrate in mixed solutions?
Answer:
- EDTA Titration : Follow standardized protocols (e.g., KS M 8412-2015, HB/Z 5107.14-2004) for continuous determination of manganese sulfate in solutions. Use ammonium buffer (pH 10) and Eriochrome Black T indicator. Mn²⁺ forms a stable complex with EDTA (1:1 molar ratio), with endpoint detection via color change (wine red → blue). Calibrate using certified reference materials to minimize systematic errors .
- Gravimetric Analysis : Precipitate Mn(OH)₂ by adding NH₄OH to acidic solutions, followed by ignition to MnO₂ for gravimetric quantification. Validate against JIS K 8997 specifications for reagent-grade purity .
Basic: How should this compound be stored to prevent hydration state changes during experiments?
Answer:
- Temperature Control : Store at ≤25°C in airtight containers to avoid deliquescence or efflorescence. Elevated temperatures (>30°C) risk partial dehydration to lower hydrates (e.g., tetrahydrate) .
- Moisture Mitigation : Use desiccants (silica gel) in storage environments. For hygroscopic batches, pre-dry samples at 40°C for 2 hours before use in moisture-sensitive reactions .
Advanced: How does the coordination chemistry of Mn²⁺ in sulfate hydrates influence its reactivity in redox catalysis?
Answer:
- Coordination Geometry : Mn²⁺ in the pentahydrate adopts a distorted octahedral geometry, with four H₂O molecules and two sulfate oxygens as ligands. This labile structure facilitates ligand substitution, critical for redox reactions (e.g., superoxide dismutation) .
- Comparative Studies : Mn²⁺’s lower hydration energy (-1845 kJ/mol) compared to Mg²⁺ (-1921 kJ/mol) allows faster ligand exchange, enhancing catalytic turnover in Fenton-like reactions. Validate via cyclic voltammetry in buffered solutions (pH 7.4) .
Advanced: What experimental strategies resolve contradictions in reported thermodynamic stability of manganese sulfate hydrates?
Answer:
- Controlled Dehydration Studies : Use thermogravimetric analysis (TGA) with ramp rates ≤2°C/min to distinguish between pentahydrate → tetrahydrate (30–50°C) and tetrahydrate → monohydrate (80–100°C) transitions. Cross-reference with XRD to confirm phase purity .
- Water Activity Calibration : Employ humidity-controlled chambers to replicate hydration/dehydration equilibria. For example, the pentahydrate stabilizes at water activity (aₐ) >0.7, while lower aₐ favors monohydrate formation .
Basic: How is this compound synthesized with minimal iron impurities for trace-metal studies?
Answer:
- Recrystallization Protocol : Dissolve technical-grade MnSO₄·5H₂O in hot deionized water (60°C), filter through 0.22 µm membranes to remove insoluble Fe(OH)₃, and recrystallize at 4°C. Repeat until ICP-MS confirms Fe <1 ppm .
- Chelation Purification : Add 8-hydroxyquinoline to precipitate residual Fe³⁺ at pH 5.5. Extract with chloroform and re-crystallize MnSO₄·5H₂O .
Advanced: Can Mn²⁺ substitute for Mg²⁺ or Zn²⁺ in metalloenzyme assays, and what are the pitfalls?
Answer:
- Functional Substitution : Mn²⁺ often replaces Mg²⁺ in enzymes like phosphatases due to similar ionic radii (0.83 Å vs. 0.72 Å). However, Mn²⁺’s higher Lewis acidity can alter reaction kinetics. Test via activity assays with incremental Mn²⁺/Mg²⁺ ratios .
- Competitive Inhibition : In Zn²⁺-dependent enzymes (e.g., carbonic anhydrase), Mn²⁺ may act as a non-competitive inhibitor. Use XAS to confirm metal occupancy in active sites .
Basic: What spectroscopic techniques characterize the hydration state of manganese sulfate samples?
Answer:
- Raman Spectroscopy : Identify sulfate symmetric stretching (ν₁ ~980 cm⁻¹) and H₂O bending modes (1630–1680 cm⁻¹). Pentahydrate-specific peaks at 3400 cm⁻¹ (O-H stretching) distinguish it from lower hydrates .
- NMR Relaxometry : Measure ¹H T₁/T₂ relaxation times to quantify bound vs. free water in hydrated crystals. Pentahydrate shows distinct T₁ values (~300 ms) vs. monohydrate (>1000 ms) .
Advanced: How is this compound utilized in synthesizing electrolytic manganese dioxide (EMD) for energy storage?
Answer:
- Electrodeposition : Electrolyze 0.5 M MnSO₄·5H₂O in H₂SO₄ (pH 2) at 95°C with Ti/PbO₂ anodes. Optimize current density (50–100 mA/cm²) to yield γ-MnO₂ (EMD) with >90% Faradaic efficiency. Characterize via BET for high surface area (>150 m²/g) .
- CMD Synthesis : Oxidize MnSO₄·5H₂O with KMnO₄ in HNO₃ to produce chemical manganese dioxide (CMD). Compare EMD and CMD crystallinity using XRD (JCPDS 24-0735) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
